(S)-1,2,3,4-tetrahydro-1-naphthoic acid

Description

The exact mass of the compound (S)-1,2,3,4-tetrahydro-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1,2,3,4-tetrahydro-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,2,3,4-tetrahydro-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

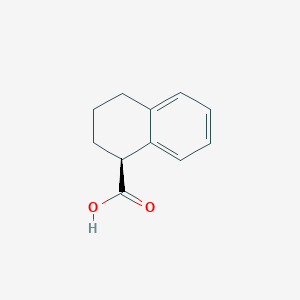

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647519 | |

| Record name | (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85977-52-2 | |

| Record name | (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85977-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-, (1S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydro-1-naphthoic acid, a chiral carboxylic acid, serves as a significant building block in the synthesis of various pharmaceutical compounds.[1] Its stereospecific structure makes it a valuable intermediate in the development of complex molecular architectures.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation, and analytical method development. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-1,2,3,4-tetrahydro-1-naphthoic acid, supported by detailed experimental protocols and a logical workflow for their determination.

Core Physical Properties

The physical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid are summarized in the table below. It is important to note that some variation in reported values exists, which can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 85977-52-2 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₂O₂ | [5][7][8] |

| Molecular Weight | 176.21 g/mol | [5][8] |

| Appearance | White or pale yellow needle-like crystal; White to pale cream powder; Beige crystalline powder | [2] |

| Melting Point | 54-56 °C | [8] |

| Boiling Point | Not explicitly available for the (S)-enantiomer. The racemate has a boiling point of 135°C at 5 mmHg. | |

| Density | 1.186 g/cm³ | [8] |

| Specific Optical Rotation ([α]D²⁰) | +12 to +15° (c=1, MeOH); -11.5° ± 1.0° (c=1 in methanol); +2° | [2][3][9] |

| pKa (Predicted) | 4.28 ± 0.20 | |

| Solubility | Soluble in methanol and chloroform. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. The melting point is reported as this range.

Determination of Specific Optical Rotation

Principle: Chiral molecules, such as (S)-1,2,3,4-tetrahydro-1-naphthoic acid, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, path length, temperature, and wavelength of the light.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Sample cell (polarimeter tube)

Procedure:

-

A precise mass of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is accurately weighed and dissolved in a known volume of a suitable solvent (e.g., methanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is transferred to the polarimeter cell of a known path length (l, in decimeters).

-

The observed optical rotation (α) is measured at a specific temperature (T, typically 20°C) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l).

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

Procedure (Qualitative):

-

A small, known amount of (S)-1,2,3,4-tetrahydro-1-naphthoic acid (e.g., 10 mg) is added to a test tube containing a known volume of the solvent to be tested (e.g., 1 mL of water, methanol, chloroform).

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period.

-

The mixture is visually inspected for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration can be used to determine the pKa by monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with the standardized strong base, recording the pH after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a consolidated resource for the physical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid, essential for its application in scientific research and pharmaceutical development. The presented data, compiled from various sources, offers a solid foundation for experimental design and process control. The detailed protocols and workflow diagram serve as practical tools for researchers to verify and expand upon these fundamental characteristics. The observed variability in some reported values underscores the importance of consistent and well-documented experimental conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chiralcenter.com [chiralcenter.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. innospk.com [innospk.com]

- 9. (S)-(-)-1,2,3,4-Tetrahedro-naphthoic acid, CasNo.85977-52-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydro-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydro-1-naphthoic acid, a chiral carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid, bicyclic structure provides a valuable scaffold for the development of therapeutic agents. This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and purification, with a focus on detailed experimental protocols and data presentation for researchers in medicinal chemistry and drug development. A significant application of this compound is as a key intermediate in the production of Palonosetron hydrochloride, a potent 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3]

Chemical Identity and Structure

The chemical structure of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is characterized by a tetralin core with a carboxylic acid group at the chiral center of the saturated ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

| CAS Number | 85977-52-2 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| SMILES String | O=C([C@H]1CCCC2=C1C=CC=C2)O |

Chemical Structure Visualization

Caption: Chemical structure of (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Physicochemical Properties

The physicochemical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid are crucial for its handling, storage, and application in synthesis.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to yellowish crystalline powder | [1][4] |

| Melting Point | 54-56 °C | [1] |

| 75-77 °C | ||

| Boiling Point | 135 °C at 5 mmHg | |

| Density | 1.186 g/cm³ | [1] |

| Flash Point | 156.4 °C | [1] |

| Refractive Index | 1.576 | [1] |

| Solubility | Soluble in methanol and chloroform. |

Note: Discrepancies in reported melting points may be due to variations in purity or analytical methods.

Experimental Protocols

Synthesis of Racemic 1,2,3,4-tetrahydro-1-naphthoic acid via Catalytic Hydrogenation of 1-Naphthoic Acid

This protocol describes the synthesis of the racemic mixture of 1,2,3,4-tetrahydro-1-naphthoic acid.

Materials:

-

1-Naphthoic acid

-

Raney Nickel (or Palladium on carbon, 5-10 wt%)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

High-pressure hydrogenation reactor or apparatus for hydrogenation at atmospheric pressure (e.g., using a hydrogen balloon)

Procedure:

-

Preparation of the Reactant Solution: In a suitable reaction vessel, dissolve 1-naphthoic acid in a 10% aqueous solution of sodium hydroxide.

-

Catalyst Addition: Carefully add the Raney Nickel or Palladium on carbon catalyst to the solution. The catalyst loading is typically 5-10% by weight of the 1-naphthoic acid.

-

Hydrogenation:

-

High-Pressure Method: Transfer the mixture to a high-pressure hydrogenation reactor. Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50°C).

-

Atmospheric Pressure Method: If a high-pressure reactor is not available, the reaction can be carried out at atmospheric pressure using a hydrogen-filled balloon attached to the reaction flask. Ensure vigorous stirring to facilitate gas-liquid mixing.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite. Wash the filter cake with a small amount of the reaction solvent or water.

-

Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete.

-

-

Purification:

-

Collect the precipitated 1,2,3,4-tetrahydro-1-naphthoic acid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid and inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain the purified racemic 1,2,3,4-tetrahydro-1-naphthoic acid.

-

Experimental Workflow

Caption: Workflow for the synthesis of racemic 1,2,3,4-tetrahydro-1-naphthoic acid.

Chiral Resolution of 1,2,3,4-tetrahydro-1-naphthoic acid

The separation of the racemic mixture to obtain the desired (S)-enantiomer can be achieved by chiral High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions:

-

Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2, v/v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: UV at a suitable wavelength

Procedure:

-

Sample Preparation: Dissolve the racemic 1,2,3,4-tetrahydro-1-naphthoic acid in the mobile phase to a suitable concentration.

-

Injection: Inject the sample solution onto the chiral HPLC column.

-

Elution: Elute the enantiomers with the specified mobile phase under isocratic conditions.

-

Fraction Collection: Collect the fractions corresponding to the (S)-enantiomer peak.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Logical Relationship for Chiral Resolution

Caption: Logical diagram of chiral resolution.

Biological Activity and Applications

The primary documented application of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is as a key starting material in the multi-step synthesis of Palonosetron.[2][3] Palonosetron is a second-generation 5-HT₃ receptor antagonist with a higher binding affinity and longer half-life compared to first-generation antagonists.

While direct pharmacological data on (S)-1,2,3,4-tetrahydro-1-naphthoic acid itself is limited in publicly available literature, its derivatives have been investigated for various biological activities. For instance, some tetralin-based compounds have shown potential as inhibitors of steroidogenic enzymes.

Future Research Directions

Further research into the direct biological effects of (S)-1,2,3,4-tetrahydro-1-naphthoic acid could be a valuable endeavor. Investigating its potential interactions with various receptors and enzymes may uncover novel pharmacological properties beyond its role as a synthetic intermediate. Additionally, the development of more efficient and stereoselective synthetic routes to this compound remains an area of interest for process chemists.

References

An In-depth Technical Guide to the Synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a chiral building block, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the 5-HT3 antagonist Palonosetron[1][2]. The stereochemistry at the C1 position is critical for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this enantiomerically pure compound, focusing on asymmetric hydrogenation and chiral resolution of the racemic acid. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers in the practical application of these methods.

Synthetic Strategies

The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be broadly approached via two main strategies:

-

Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor, most commonly through the asymmetric hydrogenation of 1-naphthoic acid.

-

Chiral Resolution: This classic approach involves the synthesis of the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid followed by the separation of the two enantiomers.

A logical workflow for the overall synthesis is depicted below.

Figure 1: General synthetic workflow for (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Synthesis of Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

The precursor for chiral resolution is the racemic acid, which is typically prepared by the hydrogenation of 1-naphthoic acid.

Experimental Protocol: Hydrogenation of 1-Naphthoic Acid

A solution of 1-naphthoic acid in a suitable solvent such as acetic acid or ethanol is subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.

Materials:

-

1-Naphthoic acid

-

Palladium on carbon (10 wt. %)

-

Acetic Acid (solvent)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, a solution of 1-naphthoic acid in acetic acid is charged.

-

Palladium on carbon (10 wt. %) is added to the solution.

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

The mixture is heated and pressurized with hydrogen gas.

-

The reaction is stirred vigorously until the uptake of hydrogen ceases.

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which can be purified by recrystallization.

Asymmetric Hydrogenation of 1-Naphthoic Acid

The direct enantioselective synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through the asymmetric hydrogenation of 1-naphthoic acid using a chiral catalyst. Ruthenium complexes with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are known to be effective for the asymmetric hydrogenation of various aromatic and unsaturated carboxylic acids.

The general catalytic cycle for a Ru-BINAP catalyzed asymmetric hydrogenation is illustrated below.

Figure 2: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation (Representative)

Materials:

-

1-Naphthoic acid

-

[RuCl2((S)-BINAP)]2·NEt3 or a similar Ru-BINAP precursor

-

Methanol or Ethanol (solvent)

-

Hydrogen gas

-

Triethylamine (optional, as a base)

Procedure:

-

The Ru-BINAP catalyst precursor is dissolved in a degassed solvent in a high-pressure reactor.

-

1-Naphthoic acid and optionally a base like triethylamine are added.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.

-

The reaction mixture is stirred at a set temperature for a specified time.

-

After the reaction, the reactor is cooled and the pressure is released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by chromatography or crystallization to isolate (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

-

The enantiomeric excess (ee) is determined by chiral HPLC.

| Catalyst | Substrate | Solvent | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| [Ru(S-BINAP)Cl2]n | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Methanol | 54.4 | Ambient | 15 | 100 | 92 (S) | US5198561A |

| Ru(OAc)2((S)-H8-BINAP) | Substituted Benzo[b]azepin-5-ylidene]acetic acid | Methanol | 4 | 50 | 24 | 100 | 85 (R) | ResearchGate |

Table 1: Representative data for asymmetric hydrogenation of related substrates.

Chiral Resolution of Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Chiral resolution is a robust and widely used method for obtaining enantiomerically pure (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This method involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Figure 3: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine (Representative)

(R)-1-Phenylethylamine is a commonly used and effective resolving agent for racemic carboxylic acids.

Materials:

-

Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

-

(R)-(+)-1-Phenylethylamine

-

Methanol or Ethanol (solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

Diastereomeric Salt Formation: A solution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a suitable solvent (e.g., methanol) is heated. To this, a solution of (R)-(+)-1-phenylethylamine (typically 0.5 to 1.0 equivalents) in the same solvent is added.

-

Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt, which in this case is expected to be the ((1S)-acid)-((R)-amine) salt.

-

Isolation of the Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized to improve its diastereomeric purity.

-

Liberation of the (1S)-Acid: The isolated diastereomeric salt is suspended in water, and the mixture is acidified with a strong acid, such as hydrochloric acid, to a low pH.

-

Extraction and Isolation: The liberated (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically enriched product.

| Resolving Agent | Racemic Compound | Solvent | Outcome | Reference |

| (R)-α-PEA | 5-oxo-1-phenylpyrazolidine-3-carboxylic acid | Ethanol | Precipitation of (R,R)-salt | [3] |

| (R)-α-PEA | α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | 2-Propanol | Precipitation of (R,R)-salt | [3] |

| (1S,2S)-1-aminoindan-2-ol | Racemic profens (e.g., ketoprofen) | Various | Fractional crystallization of diastereomeric salts | US5677469A |

Table 2: Examples of chiral resolutions of carboxylic acids.

Conclusion

The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a well-established process, critical for the production of important pharmaceuticals. Both asymmetric hydrogenation and chiral resolution offer viable pathways to this enantiomerically pure intermediate. While asymmetric hydrogenation represents a more atom-economical and modern approach, chiral resolution remains a robust and often preferred method in industrial settings due to its reliability and the potential for recycling the unwanted enantiomer. The choice of method will depend on factors such as the scale of the synthesis, cost of catalysts and resolving agents, and the desired level of enantiomeric purity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this valuable chiral building block.

References

An In-depth Technical Guide on the Spectroscopic Data of (S)-1,2,3,4-tetrahydro-1-naphthoic acid

Physical and Chemical Properties

(S)-1,2,3,4-tetrahydro-1-naphthoic acid, with the CAS number 85977-52-2, is a white to pale cream crystalline powder.[2][3] It has a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[2] Key physical and chemical data are summarized in the table below. Note that there are some discrepancies in the reported melting points from different commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| CAS Number | 85977-52-2 | [2] |

| Appearance | White to pale cream powder/crystal | [3] |

| Melting Point | 54-56°C | [1] |

| 79.0-86.0°C | [3] | |

| 82.0-86.0°C | ||

| Density | 1.186 g/cm³ | [1] |

| Flash Point | 156.4°C | [1] |

| Solubility | Soluble in methanol and chloroform | [4][5] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-1,2,3,4-tetrahydro-1-naphthoic acid. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Predicted spectrum in CDCl₃, 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.4 | Multiplet | 4H | Aromatic protons |

| ~3.6-3.8 | Triplet | 1H | CH -COOH (methine) |

| ~2.7-2.9 | Multiplet | 2H | Benzylic -CH ₂- |

| ~1.8-2.2 | Multiplet | 4H | Aliphatic -CH ₂-CH ₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted spectrum in CDCl₃, 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~180-182 | C =O (Carboxylic acid) |

| ~138-140 | Quaternary aromatic carbon |

| ~135-137 | Quaternary aromatic carbon |

| ~128-130 | Aromatic C H |

| ~126-128 | Aromatic C H |

| ~45-48 | C H-COOH (methine) |

| ~28-32 | Benzylic -C H₂- |

| ~25-29 | Aliphatic -C H₂- |

| ~19-23 | Aliphatic -C H₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1700-1720 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (carboxylic acid) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 131 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a compound like (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Synthesis Workflow

(S)-1,2,3,4-tetrahydro-1-naphthoic acid is typically synthesized from 1-naphthoic acid. The general workflow involves the reduction of the aromatic ring system. A common method is catalytic hydrogenation.

Caption: Synthesis workflow for (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

References

An In-depth Technical Guide to the NMR Spectrum of (S)-1,2,3,4-tetrahydro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydro-1-naphthoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its rigid, bicyclic structure makes it an important scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the expected NMR spectral features of (S)-1,2,3,4-tetrahydro-1-naphthoic acid and outlines the experimental protocols for acquiring high-quality NMR data.

Chemical Structure

The structure of (S)-1,2,3,4-tetrahydro-1-naphthoic acid, with atom numbering for NMR assignment, is presented below:

Caption: Chemical structure of (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Data Presentation

A thorough search of available scientific literature and spectral databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for (S)-1,2,3,4-tetrahydro-1-naphthoic acid. Commercial suppliers confirm the compound's identity and purity (≥ 98%) by NMR, but the spectral data itself is not publicly disclosed.

The following tables are structured to present the expected NMR data based on the chemical structure. The chemical shifts (δ) and coupling constants (J) are left blank as they are not available. Predicted values based on analogous structures are provided for guidance.

Table 1: ¹H NMR Data for (S)-1,2,3,4-tetrahydro-1-naphthoic acid

| Proton | Multiplicity | Coupling Constants (J, Hz) | Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| H1 | Triplet (t) | ~3.5 - 4.0 | ||

| H2 | Multiplet (m) | ~1.8 - 2.2 | ||

| H3 | Multiplet (m) | ~1.7 - 2.0 | ||

| H4 | Multiplet (m) | ~2.7 - 2.9 | ||

| Ar-H (4H) | Multiplet (m) | ~7.0 - 7.4 | ||

| COOH | Broad Singlet (br s) | ~10.0 - 13.0 |

Table 2: ¹³C NMR Data for (S)-1,2,3,4-tetrahydro-1-naphthoic acid

| Carbon | Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| C1 | ~45 - 50 | |

| C2 | ~25 - 30 | |

| C3 | ~20 - 25 | |

| C4 | ~28 - 33 | |

| C4a | ~135 - 140 | |

| C5 | ~125 - 130 | |

| C6 | ~125 - 130 | |

| C7 | ~125 - 130 | |

| C8 | ~125 - 130 | |

| C8a | ~135 - 140 | |

| COOH | ~175 - 185 |

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of (S)-1,2,3,4-tetrahydro-1-naphthoic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can affect the chemical shifts, particularly of the carboxylic acid proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Caption: General workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the solvent used.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Caption: Logical workflow for NMR data acquisition and processing.

Conclusion

The Chirality of 1,2,3,4-Tetrahydro-1-naphthoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthoic acid is a chiral carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its rigid, partially saturated bicyclic structure provides a valuable scaffold for creating complex molecules with specific biological activities. The presence of a stereocenter at the C1 position means that this compound exists as a pair of enantiomers, (R)- and (S)-1,2,3,4-tetrahydro-1-naphthoic acid. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the synthesis, resolution, and stereochemical properties of 1,2,3,4-tetrahydro-1-naphthoic acid, with a focus on its role as a key intermediate in the synthesis of the potent 5-HT3 receptor antagonist, Palonosetron.

Physicochemical Properties and Quantitative Data

The enantiomers of 1,2,3,4-tetrahydro-1-naphthoic acid share the same chemical formula and molecular weight but differ in their optical rotation. The (S)-enantiomer is a known intermediate in the synthesis of Palonosetron hydrochloride, a widely used antiemetic drug.[1]

| Property | Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid | (S)-1,2,3,4-Tetrahydro-1-naphthoic Acid | (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid |

| CAS Number | 1914-65-4 | 85977-52-2 | 23357-47-3 |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Appearance | Beige crystalline powder | White or yellowish crystalline powder[1] | Not specified |

| Melting Point | Not specified | 54-56 °C[1] | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Specific Rotation | 0° | -11.5° ± 1.0° (c=1 in methanol) | Not explicitly found in literature, but theoretically expected to be approximately +11.5° ± 1.0° (c=1 in methanol) |

| Purity | ≥ 98% (NMR) | ≥ 99%[1] | Not specified |

Experimental Protocols

Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

A common method for the synthesis of the racemic mixture is the catalytic hydrogenation of 1-naphthoic acid.

Materials:

-

1-Naphthoic acid

-

Raney Nickel (catalyst)

-

Aqueous Sodium Hydroxide (10%)

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

High-pressure hydrogenation reactor

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve 1-naphthoic acid in a 10% aqueous solution of sodium hydroxide.

-

Add Raney Nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.

-

Maintain the reaction under pressure with stirring until the theoretical amount of hydrogen has been consumed.

-

After the reaction is complete, cool the reactor and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitated racemic 1,2,3,4-tetrahydro-1-naphthoic acid by filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent such as dilute ethanol to obtain the purified product.

Enantiomeric Resolution of 1,2,3,4-Tetrahydro-1-naphthoic Acid

1. Classical Resolution via Diastereomeric Salt Formation (General Protocol)

While a specific protocol for 1,2,3,4-tetrahydro-1-naphthoic acid was not found in the surveyed literature, the following is a general procedure for the resolution of a racemic carboxylic acid using a chiral amine like (R)-(+)-α-phenylethylamine. This method relies on the differential solubility of the resulting diastereomeric salts.

Materials:

-

Racemic 1,2,3,4-tetrahydro-1-naphthoic acid

-

(R)-(+)-α-phenylethylamine (or another suitable chiral resolving agent)

-

Methanol (or another suitable solvent)

-

Aqueous Hydrochloric Acid (e.g., 1 M)

-

Diethyl ether (or another suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic 1,2,3,4-tetrahydro-1-naphthoic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in methanol.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Collect the crystals by filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

To isolate the enantiomerically pure acid, suspend the collected crystals in water and add aqueous HCl until the solution is acidic.

-

Extract the liberated free carboxylic acid with diethyl ether.

-

Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the enantiomerically enriched 1,2,3,4-tetrahydro-1-naphthoic acid.

-

The enantiomeric purity should be determined, for example, by measuring the specific rotation or by chiral HPLC. The recrystallization process may need to be repeated to achieve high enantiomeric excess.

2. Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

A validated method for the analytical and preparative separation of the enantiomers of 1,2,3,4-tetrahydro-1-naphthoic acid has been reported.

Chromatographic Conditions:

-

Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2, v/v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: UV

Results:

-

Retention Time of (S)-enantiomer: Approximately 7.6 minutes

-

Retention Time of (R)-enantiomer: Approximately 8.8 minutes

-

Resolution: Greater than 3

This method is suitable for determining the enantiomeric purity and for the semi-preparative separation of the enantiomers.

Biological Activity and Signaling Pathway

The stereochemistry of 1,2,3,4-tetrahydro-1-naphthoic acid is critical for its biological application, as evidenced by the use of the (S)-enantiomer in the synthesis of Palonosetron. Palonosetron is a highly potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. While direct comparative biological activity data for the (R) and (S) enantiomers of the acid itself on the 5-HT3 receptor were not found in the surveyed literature, the exclusive use of the (S)-enantiomer as a precursor strongly suggests that it is the eutomer (the more active enantiomer).

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), which causes depolarization of the neuron and initiation of a nerve impulse. 5-HT3 receptor antagonists, such as Palonosetron, competitively block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade. This mechanism is crucial for their antiemetic effects, as 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain are involved in the vomiting reflex.

Visualizations

Caption: Synthetic and resolution workflow for 1,2,3,4-tetrahydro-1-naphthoic acid.

Caption: Simplified signaling pathway of the 5-HT3 receptor and its antagonism.

References

(S)-1,2,3,4-Tetrahydro-1-naphthoic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid, a chiral carboxylic acid, serves as a pivotal pharmaceutical intermediate, most notably in the synthesis of the potent 5-HT3 receptor antagonist, Palonosetron.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and application in pharmaceutical development, complete with detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid is a white to pale cream crystalline powder.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| CAS Number | 85977-52-2 | [5] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 79.0-86.0 °C | [3] |

| Solubility | Soluble in methanol and chloroform | |

| Assay (Aqueous acid-base Titration) | ≥97.5 to ≤102.5% | [3] |

| Assay (Silylated GC) | ≥97.5% | [3] |

Synthesis of (S)-1,2,3,4-Tetrahydro-1-naphthoic Acid

The synthesis of the enantiomerically pure (S)-1,2,3,4-tetrahydro-1-naphthoic acid is a critical step in the production of pharmaceuticals like Palonosetron. The most common strategies involve the synthesis of the racemic acid followed by chiral resolution.

Part 1: Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

A common method for the synthesis of the racemic acid involves the carboxylation of a Grignard reagent derived from 1-bromotetralin.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

α-Bromonaphthalene

-

Iodine (crystal)

-

Dry benzene

-

Dry carbon dioxide

-

Sulfuric acid (25% and 50%)

-

Sodium hydroxide (25%)

-

Toluene

-

Filter-Cel

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.

-

Cover the magnesium with 100 cc of anhydrous ether and add 10 cc (15 g, 0.07 mole) of α-bromonaphthalene with a crystal of iodine to initiate the reaction. A warm water bath (45 °C or higher) may be used to start the reaction.

-

Once the reaction starts, begin stirring and add a solution of 192 g (0.93 mole) of α-bromonaphthalene in 500 cc of anhydrous ether at a rate that maintains a vigorous but controlled reaction. This addition typically takes 1.5 to 3 hours.

-

After the addition is complete, continue stirring and refluxing for an additional 30 minutes.

-

To the hot solution, add 533 cc of dry benzene to dissolve the Grignard reagent, which may have collected as a heavy oil.

-

Cool the reaction mixture in an ice-salt bath to -7 °C.

-

Replace the condenser with an entry tube and introduce dry carbon dioxide at a rate that keeps the temperature below -2 °C. The reaction is typically complete in 1.25 to 1.5 hours.

-

Place the flask in an ice bath and slowly add 25% sulfuric acid with stirring until all excess magnesium has dissolved.

-

Separate the oily layer and extract the aqueous layer with two 100-cc portions of ether.

-

Combine the ether-benzene extracts and wash with three 100-cc portions of 25% sodium hydroxide.

-

Heat the combined alkaline extracts to 100 °C to remove volatile impurities.

-

Cool the solution and strongly acidify with 50% sulfuric acid.

-

Collect the crude α-naphthoic acid on a Büchner funnel, wash until free from sulfate, and dry. The yield of crude material is typically 130–135 g.[6]

-

For purification, dissolve the crude acid in 400 cc of hot toluene, add a small amount of Filter-Cel, and filter through a hot Büchner funnel.

-

Cool the filtrate in an ice bath, filter with suction, and wash the filter cake with cold toluene. The yield of the purified product is 118–121 g (68–70% of the theoretical amount).[6]

Part 2: Chiral Resolution of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

Chiral resolution via diastereomeric salt formation is a widely used method to separate enantiomers.[7] This involves reacting the racemic acid with a chiral base, such as (R)-1-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol:

Materials:

-

Racemic 1,2,3,4-tetrahydro-1-naphthoic acid

-

(R)-1-phenylethylamine

-

Methanol

-

Sodium hydroxide (50% aqueous solution)

-

Ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid

Procedure:

-

Dissolve the racemic 1,2,3,4-tetrahydro-1-naphthoic acid in hot methanol.

-

Add an equimolar amount of (R)-1-phenylethylamine to the solution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the ((S)-acid)-(R)-amine salt.

-

Collect the crystals by suction filtration and wash with a small amount of cold methanol.

-

To liberate the free acid, treat the collected crystals with an excess of aqueous sodium hydroxide solution.

-

Extract the aqueous solution with ether to remove the (R)-1-phenylethylamine.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the enantiomerically enriched (S)-acid.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Quantitative Data for Synthesis and Resolution:

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference(s) |

| Synthesis of Racemic Acid | 1,2,3,4-Tetrahydro-1-naphthoic Acid | 68-70% | N/A | [6] |

| Chiral Resolution | (S)-1,2,3,4-Tetrahydro-1-naphthoic Acid | ~40-45% (theoretical max 50%) | >98% | General principle[7] |

Application in Pharmaceutical Synthesis: Palonosetron

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid is a key starting material for the synthesis of Palonosetron, a second-generation 5-HT3 receptor antagonist.[8] The synthesis involves a multi-step process including acylation, reduction, and cyclization, with a reported overall yield of 76%.[1][2][8]

Amide Coupling (Acylation) Step

The first step in the synthesis of a Palonosetron precursor is the amide coupling of (S)-1,2,3,4-tetrahydro-1-naphthoic acid with (S)-3-aminoquinuclidine.

Experimental Protocol:

Materials:

-

(S)-1,2,3,4-tetrahydro-1-naphthoic acid

-

(S)-3-aminoquinuclidine dihydrochloride

-

Potassium hydroxide

-

Methanol

-

Methylene chloride

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

Prepare the free base of (S)-3-aminoquinuclidine from its dihydrochloride salt by treatment with a solution of potassium hydroxide in methanol, followed by stirring at 50 °C for 1 hour.[9]

-

In a reaction vessel, stir the free base of (S)-3-aminoquinuclidine with methylene chloride.

-

Add (S)-1,2,3,4-tetrahydro-1-naphthoic acid to the reaction mixture.

-

Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at approximately 25 °C for 24 hours.[9]

-

Filter the reaction mixture and wash with methylene chloride to remove the dicyclohexylurea byproduct. The filtrate contains the desired amide product.

Reaction Scheme for Palonosetron Synthesis: The synthesis of Palonosetron from (S)-1,2,3,4-tetrahydro-1-naphthoic acid involves the initial acylation followed by reduction and intramolecular cyclization.

Synthesis of Palonosetron from (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Biological Context: 5-HT3 Receptor Signaling Pathway

Palonosetron exerts its antiemetic effect by antagonizing the 5-HT3 receptor. This receptor is a ligand-gated ion channel. When serotonin (5-HT) binds, the channel opens, leading to an influx of cations and neuronal depolarization. This signaling is crucial in the emetic reflex.

Simplified 5-HT3 receptor signaling pathway and the antagonistic action of Palonosetron.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the use of (S)-1,2,3,4-tetrahydro-1-naphthoic acid as a pharmaceutical intermediate in an amide coupling reaction.

References

- 1. research.tudelft.nl [research.tudelft.nl]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. growingscience.com [growingscience.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 9. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

The Strategic Role of (S)-1,2,3,4-tetrahydro-1-naphthoic acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1,2,3,4-tetrahydro-1-naphthoic acid, a chiral carboxylic acid, has emerged as a valuable building block in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereodefined structure makes it a critical intermediate for the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and the underlying synthetic strategies.

Core Applications and Synthetic Utility

The principal application of (S)-1,2,3,4-tetrahydro-1-naphthoic acid lies in its role as a key chiral precursor for the synthesis of Palonosetron hydrochloride, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The specific stereochemistry of the (S)-enantiomer is crucial for the pharmacological activity of the final drug product.

Beyond this primary application, the racemic form, 1,2,3,4-tetrahydro-1-naphthoic acid, and its derivatives are utilized in the synthesis of other pharmaceutically active compounds, including anti-inflammatory and analgesic medications.[2] Its unique bicyclic structure also lends itself to applications in polymer science, where it can be incorporated to enhance properties such as thermal stability and flexibility.[2]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is presented in Table 1. These properties are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | White to pale cream crystalline powder | |

| Melting Point | 54-56 °C | |

| Boiling Point | Aligns with melting range | |

| Density | 1.186 g/cm³ | |

| Flash Point | 156.4 °C | |

| Purity (typical) | ≥99% | |

| Solubility | Soluble in methanol and chloroform |

Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydro-1-naphthoic acid is a critical step in its utilization. The general strategies involve the synthesis of the racemic acid followed by chiral resolution, or an asymmetric synthesis approach.

Synthesis of Racemic 1,2,3,4-tetrahydro-1-naphthoic acid

The synthesis of the racemic acid is typically achieved in a two-step process starting from 1-bromonaphthalene.

Experimental Protocol: Synthesis of 1-Naphthoic Acid

This protocol is adapted from the established procedure for Grignard reactions.[4]

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings (1.0 gram atom).

-

Add anhydrous ether to cover the magnesium, and add a small amount of 1-bromonaphthalene with a crystal of iodine to initiate the reaction.

-

Once the reaction starts, add a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether at a rate that maintains a vigorous but controlled reflux.

-

After the addition is complete, continue stirring and refluxing for 30 minutes.

-

Cool the reaction mixture in an ice-salt bath to -7 °C.

-

Bubble dry carbon dioxide gas through the reaction mixture, maintaining the temperature below -2 °C, until the reaction is complete.

-

Acidify the mixture with 50% sulfuric acid.

-

Collect the crude 1-naphthoic acid by filtration, wash with water until sulfate-free, and dry.

-

Recrystallize the crude product from hot toluene to yield pure 1-naphthoic acid.

The subsequent step involves the catalytic hydrogenation of 1-naphthoic acid to yield the racemic 1,2,3,4-tetrahydro-1-naphthoic acid. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Chiral Resolution of Racemic 1,2,3,4-tetrahydro-1-naphthoic acid

The separation of the racemic mixture into its constituent enantiomers is a crucial step for its use in stereospecific synthesis. This is commonly achieved by forming diastereomeric salts with a chiral base. The differing solubilities of these salts allow for their separation by fractional crystallization.

General Experimental Protocol: Chiral Resolution

-

Dissolve the racemic 1,2,3,4-tetrahydro-1-naphthoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or another suitable chiral amine.[5][6]

-

Allow the mixture to cool slowly to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberate the enantiomerically pure acid from the diastereomeric salt by treatment with a strong acid (e.g., HCl).

-

Extract the chiral acid into an organic solvent, dry, and concentrate to obtain the pure enantiomer.

The choice of solvent and resolving agent is critical and often requires empirical screening to optimize the separation.[7]

Analytical Enantiomeric Purity Determination

The enantiomeric purity of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is typically determined by chiral High-Performance Liquid Chromatography (HPLC). A validated method is summarized in Table 2.[8]

| Parameter | Specification |

| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane : isopropyl alcohol : trifluoroacetic acid (948:50:2 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV (wavelength not specified, typically in the aromatic region, e.g., 254 nm) |

| Resolution | > 3 between enantiomers |

Application in the Synthesis of Palonosetron Hydrochloride

The synthesis of Palonosetron hydrochloride from (S)-1,2,3,4-tetrahydro-1-naphthoic acid proceeds through a multi-step sequence involving acylation, reduction, and cyclization.[1][7] A total yield of 76% has been reported for this three-step process.[1][7]

References

- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 2. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydro-1-naphthoic Acid Derivatives and Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydro-1-naphthoic acid and its derivatives represent a class of compounds with significant potential in pharmaceutical development. The rigid, chiral core of (S)-1,2,3,4-tetrahydro-1-naphthoic acid provides a valuable scaffold for the design of molecules with specific biological activities. This technical guide explores the synthesis, biological activities, and therapeutic uses of these derivatives, with a focus on their applications in oncology, neuroscience, and inflammatory diseases.

Chemical Synthesis

The synthesis of (S)-1,2,3,4-tetrahydro-1-naphthoic acid derivatives often begins with the parent compound, which serves as a key chiral building block. A prominent example of a therapeutically relevant derivative is Palonosetron, a 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Synthesis of Palonosetron Hydrochloride

The synthesis of Palonosetron hydrochloride from (S)-1,2,3,4-tetrahydro-1-naphthoic acid typically involves a multi-step process including acylation, reduction, and cyclization.

Experimental Protocol: Synthesis of Palonosetron Hydrochloride

-

Acylation: (S)-1,2,3,4-tetrahydro-1-naphthoic acid is first converted to its corresponding acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) in an appropriate solvent like toluene. The resulting acyl chloride is then reacted with (S)-3-aminoquinuclidine to form the amide intermediate, N-((S)-quinuclidin-3-yl)-(S)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

-

Reduction: The amide intermediate is subsequently reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF).

-

Cyclization: The final step involves an intramolecular cyclization to form the characteristic tricyclic structure of Palonosetron. This is often achieved by treating the amine with a dehydrating agent or by employing specific cyclization conditions. The resulting Palonosetron base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activities and Therapeutic Uses

Derivatives of (S)-1,2,3,4-tetrahydro-1-naphthoic acid have been investigated for a range of pharmacological activities, including dopamine receptor modulation, anti-inflammatory effects, and anticancer properties.

Dopamine Receptor Modulation

The tetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. While specific quantitative data for (S)-1,2,3,4-tetrahydro-1-naphthoic acid derivatives as dopamine receptor modulators is limited in the public domain, studies on structurally related naphthamide and aminotetralin derivatives provide valuable insights into their potential. These compounds have shown affinity for both D1 and D2 dopamine receptor subtypes, suggesting their potential utility in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Table 1: Dopamine Receptor Binding Affinities of Related Naphthamide Derivatives

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | 1.8 | 0.2 |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide | 62.8 | 2.4 |

Source: Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. [Note: These are not direct derivatives of (S)-1,2,3,4-tetrahydro-1-naphthoic acid but share a related naphthamide scaffold.]

Experimental Workflow: Dopamine D2 Receptor Binding Assay

Dopamine D2 Receptor Binding Assay Workflow

Dopamine Signaling Pathways

Dopamine exerts its effects by binding to G protein-coupled receptors (GPCRs), which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. (S)-1,2,3,4-tetrahydro-1-naphthoic acid derivatives with agonist or antagonist activity at these receptors can modulate downstream signaling cascades.

-

D1-like Receptor Signaling: Activation of D1-like receptors stimulates adenylyl cyclase (AC) via Gαs/olf, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, a key regulator of neuronal signaling.

-

D2-like Receptor Signaling: Conversely, activation of D2-like receptors inhibits adenylyl cyclase through Gαi/o, resulting in decreased cAMP levels and reduced PKA activity. D2-like receptors can also signal through other pathways, such as the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Dopamine Receptor Signaling Pathways

Anti-inflammatory Activity

The anti-inflammatory potential of (S)-1,2,3,4-tetrahydro-1-naphthoic acid derivatives is an area of growing interest. Inflammation is a complex biological response involving various signaling pathways, including the NF-κB pathway and the production of pro-inflammatory mediators by enzymes like cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or bacterial products, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.

A Comprehensive Technical Guide to (S)-1,2,3,4-tetrahydro-1-naphthoic acid

For researchers, scientists, and professionals in drug development, (S)-1,2,3,4-tetrahydro-1-naphthoic acid is a chiral molecule of significant interest, primarily serving as a key intermediate in the synthesis of the potent and selective 5-HT3 receptor antagonist, Palonosetron hydrochloride. This guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its pivotal role in the production of Palonosetron.

Synonyms and Identifiers

(S)-1,2,3,4-tetrahydro-1-naphthoic acid and its racemic form are known by several names in chemical literature and commercial databases. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.

| Identifier Type | (S)-1,2,3,4-tetrahydro-1-naphthoic acid | 1,2,3,4-tetrahydro-1-naphthoic acid (Racemic) |

| IUPAC Name | (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid[1] |

| CAS Number | 85977-52-2[2] | 1914-65-4[1] |

| Other Names | (S)-Tetralin-1-carboxylic acid | 1-Tetralincarboxylic Acid[1] |

| (1S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid | Tetralin-1-carboxylic acid | |

| Molecular Formula | C₁₁H₁₂O₂[2] | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [2] | 176.21 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid is presented below. These properties are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| Appearance | White or yellowish crystalline powder[2] |

| Melting Point | 54-56 °C[2] |

| Density | 1.186 g/cm³[2] |

| Flash Point | 156.4 °C[2] |

| Refractive Index | 1.576[2] |

Experimental Protocols

The synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydro-1-naphthoic acid is a critical step in the production of Palonosetron. The primary methods for obtaining the desired (S)-enantiomer are through chiral resolution of the racemic acid or via asymmetric synthesis.

Chiral Resolution of (±)-1,2,3,4-tetrahydro-1-naphthoic acid via HPLC

A validated isocratic chiral liquid chromatographic method has been developed for the separation of the enantiomers of 1,2,3,4-tetrahydro-1-naphthoic acid (THNA)[3]. This method is suitable for determining the enantiomeric purity of the (S)-isomer.

Instrumentation and Conditions:

-

Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm[3]

-

Mobile Phase: n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2, v/v/v)[3]

-

Flow Rate: 0.8 mL/min[3]

-

Detection: UV, wavelength not specified in the abstract[3]

-

Injection Volume: 20 µL[3]

-

Retention Times: (S)-THNA: ~7.6 min; (R)-THNA: ~8.8 min[3]

-

Resolution: > 3[3]

This method allows for the effective separation and quantification of the (R)-enantiomer in a sample of (S)-THNA[3].

Synthesis of Palonosetron from (S)-1,2,3,4-tetrahydro-1-naphthoic acid

The synthesis of Palonosetron hydrochloride from (S)-1,2,3,4-tetrahydro-1-naphthoic acid involves a three-step process: acylation, reduction, and cyclization[1][4].

Step 1: Acylation

(S)-1,2,3,4-tetrahydro-1-naphthoic acid is first converted to its acid chloride, which then reacts with (S)-3-aminoquinuclidine to form the corresponding amide.

-

Procedure Outline:

-

Dissolve (S)-1,2,3,4-tetrahydro-1-naphthoic acid in a suitable solvent (e.g., toluene)[3].

-

Add a catalytic amount of N,N-dimethylformamide (DMF)[3].

-

Slowly add thionyl chloride at a controlled temperature (e.g., below 20 °C)[3].

-

After the initial reaction, the mixture is typically heated (e.g., to 50 °C) to ensure complete conversion to the acid chloride[3].

-

The resulting acid chloride is then reacted with (S)-3-aminoquinuclidine to yield the amide intermediate[4].

-

Step 2 & 3: Reduction and Cyclization

The amide intermediate undergoes reduction and subsequent intramolecular cyclization to form the final Palonosetron structure. This is often achieved in a one-pot reaction.

-

Procedure Outline:

-

The amide intermediate is treated with a reducing agent.

-

An acid catalyst, such as boron trifluoride etherate, is used to promote both the reduction and the subsequent cyclization.

-

The reaction ultimately yields Palonosetron, which can then be converted to its hydrochloride salt[4].

-

Signaling Pathway and Mechanism of Action

(S)-1,2,3,4-tetrahydro-1-naphthoic acid does not have a known direct biological target or signaling pathway of its own. Its significance lies in its role as a precursor to Palonosetron. Palonosetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor[5].

The diagram below illustrates the mechanism of action of Palonosetron.

Caption: Mechanism of action of Palonosetron, synthesized from (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Chemotherapy and other emetogenic stimuli can damage enterochromaffin cells in the gastrointestinal tract, leading to the release of serotonin (5-HT). This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the vomiting center in the brainstem, ultimately causing nausea and vomiting. Palonosetron, by acting as a competitive antagonist at these 5-HT3 receptors, effectively blocks this signaling pathway and prevents emesis[5].

References

- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of palonosetron and palonosetron hydrochloride and injection - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]

- 5. The effect of palonosetron hydrochloride in the prevention of chemotherapy-induced moderate and severe nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Palonosetron: An Application Note and Protocol Utilizing (S)-1,2,3,4-tetrahydro-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist. The synthetic route described utilizes (S)-1,2,3,4-tetrahydro-1-naphthoic acid as a key chiral starting material. The methodology encompasses a three-step reaction sequence involving acylation, reduction, and cyclization to yield the target compound. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for the laboratory-scale synthesis of Palonosetron, including quantitative data, detailed procedures, and workflow visualizations.

Introduction

Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its unique tricyclic structure imparts a higher binding affinity and a significantly longer half-life compared to first-generation antagonists. The synthesis of Palonosetron, and specifically its hydrochloride salt, involves the strategic formation of a complex heterocyclic scaffold. The following protocols detail a reliable method starting from (S)-1,2,3,4-tetrahydro-1-naphthoic acid and (S)-3-amino-quinuclidine, leading to the desired (S,S)-diastereomer of Palonosetron.

Synthetic Pathway Overview

The synthesis of Palonosetron from (S)-1,2,3,4-tetrahydro-1-naphthoic acid is a well-established process that can be broken down into three primary stages.[2][3] The overall total yield for this synthetic route has been reported to be approximately 76%.[2][3]

-